3-hydroxy-3-phenylpropanehydrazide

Description

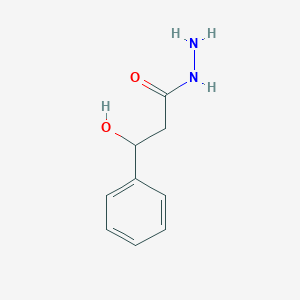

3-Hydroxy-3-phenylpropanehydrazide is a hydrazide derivative characterized by a hydroxy group (-OH) attached to the phenyl ring and a hydrazide (-CONHNH₂) functional group. The hydroxy group enhances hydrogen-bonding capacity, which may improve solubility and target-binding affinity, while the hydrazide moiety offers reactivity for synthesizing bioactive molecules.

Properties

IUPAC Name |

3-hydroxy-3-phenylpropanehydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c10-11-9(13)6-8(12)7-4-2-1-3-5-7/h1-5,8,12H,6,10H2,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSDOOFNWRLKUIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)NN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-hydroxy-3-phenylpropanehydrazide involves the reaction of 3-hydroxy-3-phenylpropanoic acid with hydrazine hydrate. The reaction typically occurs under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction proceeds as follows:

C9H10O3+N2H4⋅H2O→C9H12N2O2+H2O

Industrial Production Methods

Industrial production of this compound can be achieved through continuous flow processes, which offer advantages in terms of scalability and efficiency. The use of membrane reactors and microbial transformation techniques can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-3-phenylpropanehydrazide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Formation of 3-oxo-3-phenylpropanehydrazide.

Reduction: Formation of 3-amino-3-phenylpropanehydrazide.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-hydroxy-3-phenylpropanehydrazide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-hydroxy-3-phenylpropanehydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by forming stable complexes with their active sites. This inhibition can lead to downstream effects on cellular pathways, including the modulation of signal transduction and gene expression .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural features and substituents of analogous compounds:

Electronic and Solubility Profiles

- Hydroxy vs. Methoxy Substituents: The hydroxy group (-OH) in this compound can act as both hydrogen-bond donor and acceptor, improving aqueous solubility compared to the methoxy (-OCH₃) derivative, which primarily donates electrons and increases lipophilicity .

- Trifluoromethyl Groups : Fluorinated analogs (e.g., ) exhibit higher metabolic stability and membrane permeability due to the electronegativity of fluorine, contrasting with the polar hydroxy group.

Biological Activity

3-Hydroxy-3-phenylpropanehydrazide is a hydrazone derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing on diverse research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a hydrazide functional group, which is known for its reactivity and potential biological activity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated various hydrazone derivatives for their antibacterial and antifungal activities, including this specific compound. The results indicated that it possesses notable activity against several bacterial strains.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

| Candida albicans | 64 µg/mL |

These findings suggest that this compound could be a candidate for further development as an antimicrobial agent.

Anticancer Activity

In addition to its antimicrobial properties, research has indicated that this compound may also have anticancer effects. A series of studies focused on the cytotoxicity of hydrazone derivatives against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study investigated the effects of this compound on human cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The results showed:

- MCF-7 Cells : IC50 = 15 µM

- A549 Cells : IC50 = 20 µM

These values indicate a moderate level of cytotoxicity, suggesting that further structural optimization could enhance its anticancer potential.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Induction of Apoptosis : Evidence suggests that it can induce programmed cell death in cancer cells, thereby limiting tumor growth.

- Reactive Oxygen Species (ROS) Generation : Increased oxidative stress in microbial and cancer cells may contribute to its antimicrobial and anticancer effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.